molecular formula C23H18Cl2N4OS B11683289 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11683289
M. Wt: 469.4 g/mol
InChI Key: GNQPLSKMJCAPSS-LGJNPRDNSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with 2,4-dichlorobenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide exhibit promising antimicrobial properties. For instance:

  • Benzimidazole Derivatives : These derivatives have been shown to possess antibacterial and antifungal activities. Studies suggest that the presence of the benzimidazole ring enhances the compound's ability to disrupt microbial cell functions.

Anticancer Properties

Several studies have explored the anticancer potential of benzimidazole derivatives:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Targeting Enzymes : It may inhibit specific enzymes involved in cancer proliferation or microbial resistance mechanisms, presenting opportunities for drug development targeting these pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives demonstrated that compounds with sulfanyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of electron-withdrawing groups like dichlorophenyl significantly increased antibacterial potency.

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) indicated that derivatives similar to this compound exhibited cytotoxic effects at micromolar concentrations. The research suggested that these compounds could serve as lead structures for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to the presence of the 2,4-dichlorophenyl group. This structural feature may contribute to its distinct biological activities and chemical reactivity.

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a synthetic derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H18Cl2N4SC_{20}H_{18}Cl_2N_4S, with a molecular weight of approximately 412.42 g/mol. The structure includes a benzimidazole moiety linked to a sulfanyl group and an acetohydrazide functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many benzimidazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Antiviral Properties : Some compounds in this class have demonstrated inhibitory effects on viral replication, particularly against HIV and other viruses.
  • Anticancer Potential : Benzimidazole derivatives are being studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

The biological activity of benzimidazole derivatives often involves:

  • Enzyme Inhibition : Many compounds act by inhibiting key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • DNA Interaction : Some derivatives can intercalate DNA or interact with nucleic acids, disrupting replication processes.
  • Receptor Modulation : Certain compounds may modulate receptor activity, influencing signaling pathways critical for cell growth and survival.

Antimicrobial Activity

A study conducted on various benzimidazole derivatives provided evidence that the sulfanyl group enhances antimicrobial properties. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .

Antiviral Activity

In vitro studies have indicated that similar benzimidazole derivatives exhibit activity against HIV-1 reverse transcriptase (RT), suggesting potential use in antiviral therapies . Preliminary docking studies suggest that the structural conformation of these compounds allows for effective binding within the RT active site .

Anticancer Activity

Research has demonstrated that the compound can induce apoptosis in several cancer cell lines through the activation of caspase pathways. In particular, studies showed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Case Studies

StudyFocusFindings
Study 1AntimicrobialSignificant inhibition against E. coli and S. aureus; minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL.
Study 2AntiviralEffective inhibition of HIV-1 RT with IC50 values in the low micromolar range; potential as part of combination therapy.
Study 3AnticancerInduced apoptosis in breast cancer cell lines; increased caspase-3 activity observed after treatment with the compound.

Properties

Molecular Formula

C23H18Cl2N4OS

Molecular Weight

469.4 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18Cl2N4OS/c24-18-11-10-17(19(25)12-18)13-26-28-22(30)15-31-23-27-20-8-4-5-9-21(20)29(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

GNQPLSKMJCAPSS-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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